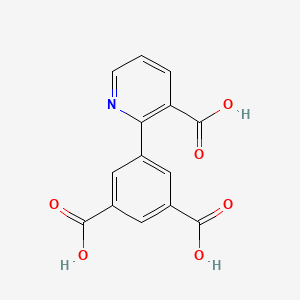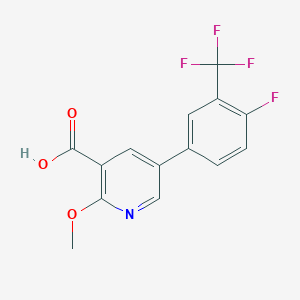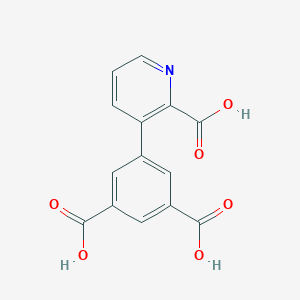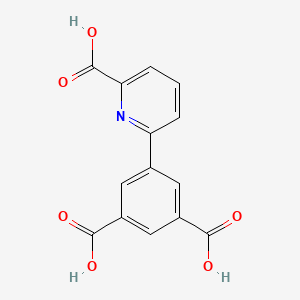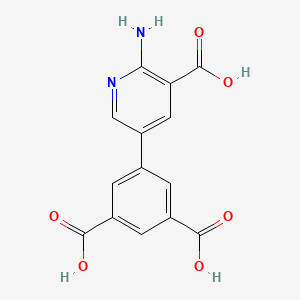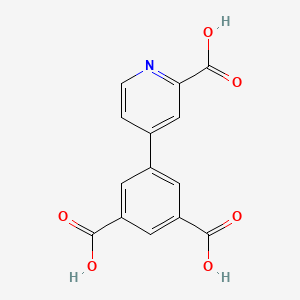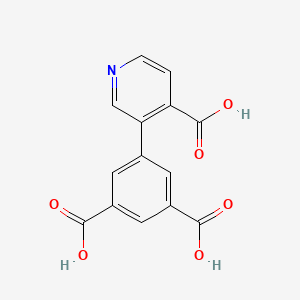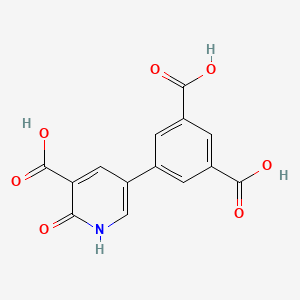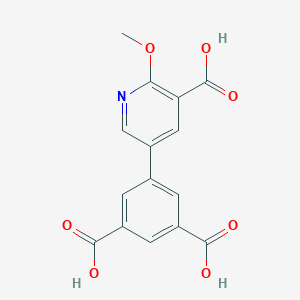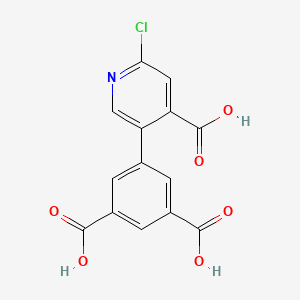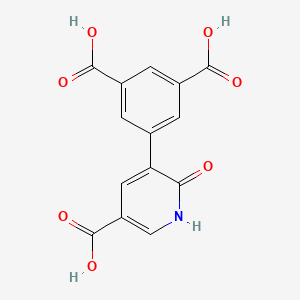
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nicotinic acid core substituted with a hydroxyl group and a phenyl ring bearing two carboxylic acid groups. Its structure allows for diverse chemical reactivity and potential utility in coordination chemistry, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dicarboxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction may involve catalysts such as palladium or copper salts and solvents like dimethylformamide (DMF) or ethanol. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 5-(3,5-dicarboxyphenyl)-6-oxonicotinic acid.
Reduction: Formation of 5-(3,5-dicarboxyphenyl)-6-hydroxynicotinaldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like Fe2+ and Fe3+.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid involves its ability to interact with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dicarboxyphenylboronic Acid: Similar structure but with a boronic acid group instead of a nicotinic acid core.
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Contains a benzimidazole core with similar carboxylic acid substitutions.
1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride: Features a bipyridinium core with carboxylic acid groups.
Uniqueness
5-(3,5-Dicarboxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of a nicotinic acid core with hydroxyl and carboxylic acid groups, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
5-(5-carboxy-2-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-11-10(4-9(5-15-11)14(21)22)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVJJBGVGIBUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688288 |
Source


|
| Record name | 5-(5-Carboxy-2-oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-64-3 |
Source


|
| Record name | 5-(5-Carboxy-2-oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




